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Alisertib Pediatric Dosing & Efficacy at a Glance

The table below summarizes the core quantitative findings from pivotal pediatric clinical trials to facilitate

easy comparison.

. Recommended Key Efficacy . L.
Trial Phase & Focus T Primary Toxicities
Dose & Schedule Findings

Phase II: Single Agent 80 mg/m?/day, Objective Myelosuppression (most

(Multiple orally, Days 1-7, Response Rate frequent) [1]

Recurrent/Refractory Solid every 21 days [1] (ORR) < 5% (5/137

Tumors) [1] [2] [3] patients) [1] [2]

Phase I: Combination 60 mg/m?/day, ORR: 31.8% (50% Myelosuppression

Therapy (with Irinotecan & orally, Days 1-7, at MTD); 2-year (neutropenia 69%,

Temozolomide for every 21 days [4] Progression-Free thrombocytopenia 84%),

Neuroblastoma) [4] [5] [5] Survival: 52.4% [4]  Diarrhea (55%), Nausea
[5] (54%) [4]

Detailed Experimental Protocols from Clinical Studies
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For researchers designing preclinical or translational studies, here are the detailed methodologies from the

cited clinical trials.

Phase Il Single-Agent Trial (ADVL0921) Protocol

This multicenter study established the single-agent activity profile of Alisertib in a pediatric population [1]
[2].

¢ Patient Population: Children and adolescents (median age 10 years) with recurrent or refractory
solid tumors (including neuroblastoma, rhabdomyosarcoma, osteosarcoma) or acute leukemias.
Patients were enrolled in 12 distinct disease strata [2].

e Dosing Protocol:

Drug: Alisertib as enteric-coated tablets.

Dose: 80 mg/m2 per dose.

[¢]

[e]

Route: Oral.
Schedule: Once daily for 7 consecutive days, followed by a 14-day break (21-day cycle) [1].

o

(e]

¢ Pharmacokinetic (PK) & Pharmacogenomic (PG) Sampling:
o PK Studies: Plasma samples were collected to determine the trough concentration (target: =1
pmol/L). The median trough on day 4 was 1.3 umol/L, achieved in 67% of patients [1] [2].
o PG Evaluation: Analysis for polymorphisms in the AURKA gene (Phe3llle, Val57Ile) and the
drug-metabolizing enzyme UGT1A1 (*28 allele). No correlations between PG findings and
toxicity were observed [2].
¢ Response Assessment: Tumor response was evaluated using RECIST 1.1 criteria for solid tumors
after cycle 1 and then every other cycle [2].

Phase | Combination Therapy Trial (NANT) Protocol

This study defined the Maximum Tolerated Dose (MTD) for Alisertib when combined with a standard
chemotherapy backbone [4] [5].

e Patient Population: Patients aged 1-30 years with relapsed or refractory neuroblastoma [4].
e Dosing Protocol:
o Alisertib: Dose-escalated from 45 to 80 mg/m?/day, orally, on Days 1-7.
Irinotecan: 50 mg/m?2/dose, intravenously, on Days 1-5.
Temozolomide: 100 mg/m?/dose, orally, on Days 1-5.
Cycle: 21 days [4].

o

(e]

[¢]
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e Supportive Care: At the MTD, the protocol mandated mandatory myeloid growth factor support
(starting on Day 8) and cephalosporin prophylaxis for diarrhea [4].
e Dose-Limiting Toxicities (DLTs) & MTD:
o The MTD for Alisertib in this combination was established at 60 mg/m?/day.
o Key DLTs were hematological (neutropenia, thrombocytopenia). Non-hematological DLTs
included diarrhea and nausea [4].
e Drug-Drug Interaction Analysis: Pharmacokinetic testing was performed and showed no evidence
of a drug-drug interaction between Alisertib and irinotecan [4].

Mechanisms and Workflow for Dose Optimization

The following diagrams illustrate the core mechanism of action of Alisertib and a logical framework for

dose-finding in pediatric populations, based on the clinical evidence.
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Alisertib Administration
(Oral, Enteric-Coated Tablet)
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Figure 1. Alisertib Mechanism of Action and Pharmacologic Pathway
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Gediatric Dose Optimization Strategya
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Figure 2. Logical Workflow for Pediatric Alisertib Dose-Finding

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is the maximum tolerated dose (MTD) lower when Alisertib is used in combination with
chemotherapy compared to as a single agent? The MTD is often lower in combination therapy due to
overlapping toxicities. In the neuroblastoma trial, Alisertib, irinotecan, and temozolomide all cause
myelosuppression and gastrointestinal toxicity (diarrhea, nausea). Combining them exacerbates these side
effects, necessitating a lower dose of Alisertib (60 mg/m? vs. 80 mg/m?) to maintain a tolerable safety profile

[4] [5].

Q2: What is the scientific rationale for developing Alisertib in pediatric neuroblastoma specifically?
The rationale is strongly linked to MYCN biology. Aurora A kinase binds to and stabilizes the N-Myc
oncoprotein, which is a key driver of high-risk neuroblastoma. Alisertib not only inhibits Aurora A's
catalytic activity but also acts allosterically to disrupt its interaction with N-Myc, leading to N-Myc
degradation. This unique dual mechanism provides a compelling rationale for targeting MYCN-amplified

neuroblastoma [6].

Q3: What are the critical pharmacokinetic (PK) targets and how were they assessed in pediatric
trials? Preclinical models indicated that Alisertib concentrations exceeding 1 pmol/L are required for
maximum antitumor and pharmacodynamic effects [2] [6]. The pediatric phase II trial confirmed that a dose
of 80 mg/m? once daily achieved a median trough concentration of 1.3 pmol/L on day 4, meeting this target
in 67% of patients [1] [2]. This PK validation is essential for confirming that a biologically active exposure is

achieved in the pediatric population.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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